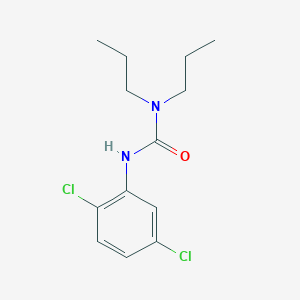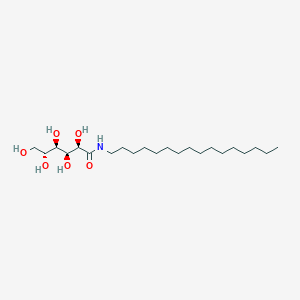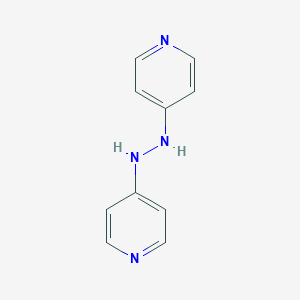
(Methyldiphenylsilyl)acetylen
Übersicht
Beschreibung
(Methyldiphenylsilyl)acetylene, also known as diphenylmethylethynylsilane, is an organic compound with the molecular formula C15H14Si. It is an organic building block used in various chemical syntheses. The compound is characterized by the presence of a silyl group attached to an acetylene moiety, making it a valuable intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
(Methyldiphenylsilyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
(Methyldiphenylsilyl)acetylene, also known as diphenylmethylethynylsilane, is primarily used as an organic building block in the synthesis of various organic compounds . The primary targets of this compound are the reactants in the synthesis process, which can be various depending on the specific reaction.
Mode of Action
(Methyldiphenylsilyl)acetylene interacts with its targets through chemical reactions. For instance, it may be used in the synthesis of diphenylmethylsilyl-substituted isoxazoles, via a [2+3] cycloaddition reaction with nitrile oxides .
Biochemical Pathways
The specific biochemical pathways affected by (Methyldiphenylsilyl)acetylene would depend on the specific reaction in which it is involved. In the case of synthesizing diphenylmethylsilyl-substituted isoxazoles, it participates in the cycloaddition reaction pathway .
Pharmacokinetics
It is primarily used in laboratory settings for chemical synthesis .
Result of Action
The result of (Methyldiphenylsilyl)acetylene’s action is the formation of new organic compounds. For example, it can result in the formation of diphenylmethylsilyl-substituted isoxazoles .
Biochemische Analyse
Biochemical Properties
(Methyldiphenylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the synthesis of diphenylmethylsilyl-substituted isoxazoles via [2+3] cycloaddition reactions with nitrile oxides . It interacts with various enzymes and proteins, facilitating these reactions. The nature of these interactions involves the formation of covalent bonds between the acetylene group and the reactive sites on the enzymes or proteins, leading to the formation of new chemical structures.
Cellular Effects
The effects of (Methyldiphenylsilyl)acetylene on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cell signaling pathways and gene expression. The compound can modulate cellular metabolism by affecting the activity of specific enzymes involved in metabolic pathways
Molecular Mechanism
At the molecular level, (Methyldiphenylsilyl)acetylene exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Methyldiphenylsilyl)acetylene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (Methyldiphenylsilyl)acetylene vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(Methyldiphenylsilyl)acetylene is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, (Methyldiphenylsilyl)acetylene is transported and distributed through interactions with transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of (Methyldiphenylsilyl)acetylene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of the compound is crucial for its role in biochemical reactions and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Methyldiphenylsilyl)acetylene can be synthesized through several methods. One common approach involves the reaction of diphenylmethylsilyl chloride with acetylene in the presence of a base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of (Methyldiphenylsilyl)acetylene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: (Methyldiphenylsilyl)acetylene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+3] cycloaddition reactions with nitrile oxides to form isoxazoles.
Substitution Reactions: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve nitrile oxides as reagents and are conducted under mild conditions.
Substitution Reactions: Require specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Isoxazoles: Formed from cycloaddition reactions with nitrile oxides.
Substituted Silyl Compounds: Resulting from various substitution reactions.
Vergleich Mit ähnlichen Verbindungen
- (Triethylsilyl)acetylene
- (Triphenylsilyl)acetylene
- (Dimethylphenylsilyl)acetylene
- (tert-Butyldimethylsilyl)acetylene
Comparison: (Methyldiphenylsilyl)acetylene is unique due to the presence of both methyl and diphenyl groups attached to the silicon atom. This structural feature imparts distinct reactivity and properties compared to other silyl-substituted acetylenes. For example, (Triethylsilyl)acetylene and (Triphenylsilyl)acetylene have different steric and electronic effects due to their respective substituents, leading to variations in their reactivity and applications .
Eigenschaften
IUPAC Name |
ethynyl-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h1,4-13H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXNZQAPLNNSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277204 | |
| Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17156-65-9 | |
| Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17156-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (methyldiphenylsilyl)acetylene react with acylpolysilanes?
A1: The research by Ishikawa et al. [] demonstrates that (methyldiphenylsilyl)acetylene reacts with acylpolysilanes like pivaloyltris(trimethylsilyl)silane at high temperatures. This reaction proceeds through a proposed two-step mechanism:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)



